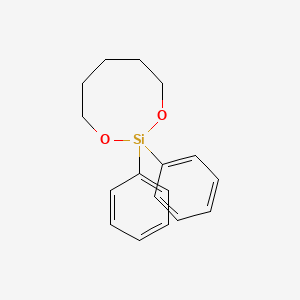

2,2-Diphenyl-1,3,2-dioxasilocane

Description

2,2-Diphenyl-1,3,2-dioxasilocane is a five-membered heterocyclic organosilicon compound featuring a central silicon atom bonded to two oxygen atoms and two phenyl groups. Its structure comprises a silocane ring (Si–O–C–O–C), which confers unique electronic and steric properties. The phenyl substituents enhance thermal stability and modulate reactivity by sterically shielding the silicon center .

Properties

CAS No. |

138709-96-3 |

|---|---|

Molecular Formula |

C17H20O2Si |

Molecular Weight |

284.42 g/mol |

IUPAC Name |

2,2-diphenyl-1,3,2-dioxasilocane |

InChI |

InChI=1S/C17H20O2Si/c1-4-10-16(11-5-1)20(17-12-6-2-7-13-17)18-14-8-3-9-15-19-20/h1-2,4-7,10-13H,3,8-9,14-15H2 |

InChI Key |

OOVUZAQDMMBYKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCO[Si](OCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1,3,2-dioxasilocane typically involves the reaction of diphenylsilanediol with appropriate reagents under controlled conditions. One common method includes the reaction of diphenylsilanediol with ethylene glycol in the presence of an acid catalyst, leading to the formation of the dioxasilocane ring . The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1,3,2-dioxasilocane can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.

Reduction: Reduction reactions can lead to the formation of silanes or other reduced silicon-containing species.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce various functionalized derivatives of this compound .

Scientific Research Applications

2,2-Diphenyl-1,3,2-dioxasilocane has several scientific research applications, including:

Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry and its interactions with biological molecules.

Mechanism of Action

The mechanism by which 2,2-Diphenyl-1,3,2-dioxasilocane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, leading to the formation of complex structures. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .

Comparison with Similar Compounds

Structural Analogs and Key Properties

| Compound | Central Atom | Substituents | Ring Strain (kcal/mol) | Thermal Decomposition (°C) | Solubility (Common Solvents) |

|---|---|---|---|---|---|

| This compound | Si | Two phenyl groups | 8.2 | 220–240 | THF, Toluene, DCM |

| 1,3,2-Dioxaborolane | B | Two methyl groups | 12.5 | 150–170 | Ether, Hexane |

| 1,3,2-Dioxaphospholane | P | Two ethyl groups | 10.8 | 180–200 | Chloroform, Acetone |

| 1,3,2-Dioxagermolane | Ge | Two phenyl groups | 9.1 | 210–230 | Benzene, DMF |

Key Observations :

- Ring Strain : The silicon-containing dioxasilocane exhibits lower ring strain (8.2 kcal/mol) compared to boron analogs (12.5 kcal/mol), attributed to the larger atomic radius of silicon, which reduces angular stress .

- Thermal Stability : The phenyl-substituted silocane demonstrates superior thermal stability (decomposition at 220–240°C) relative to methyl-substituted dioxaborolanes (150–170°C), owing to steric shielding and stronger Si–O bonds .

- Electronic Effects : Density-functional theory (DFT) studies using Becke’s hybrid exchange-correlation functional (B3LYP) reveal that the HOMO-LUMO gap of this compound (4.8 eV) is narrower than that of germanium analogs (5.2 eV), suggesting higher electrophilicity at the silicon center .

Computational Insights and Methodologies

The thermochemical accuracy of DFT methods, such as those incorporating exact-exchange terms (e.g., B3LYP), has been critical in predicting the stability and reactivity of this compound . For instance:

- Atomization Energies : Becke’s functional achieved an average absolute deviation of 2.4 kcal/mol in atomization energy calculations, validating its use for silocane systems .

- Correlation Energy : The Colle-Salvetti correlation-energy formula, adapted into density-functional frameworks, accurately predicts the thermodynamic stability of silicon heterocycles, with errors <5% for ring-opening enthalpies .

Challenges and Contradictions

- Moisture Sensitivity : While computational models suggest hydrolytic stability, experimental studies report moderate sensitivity to protic solvents, indicating gaps between theory and practice.

- Synthetic Yields : Silocanes often exhibit lower yields (50–70%) compared to germanium analogs (80–90%), possibly due to side reactions during cyclization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.